molecular formula C18H14N6O4S B2514664 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 894985-54-7

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No. B2514664
CAS RN: 894985-54-7
M. Wt: 410.41
InChI Key: WNOPVQCMIYOSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C13H13N5O2S . It has an average mass of 303.340 Da and a monoisotopic mass of 303.079010 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolo[4,3-b]pyridazine core substituted with a phenyl group and a methanesulfonamide group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is analyzed.


Physical And Chemical Properties Analysis

This compound has a boiling point of 200-201°C . Its density is predicted to be 1.28±0.1 g/cm3 . More detailed physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Antiviral Activity

Compounds similar to N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide have been studied for their antiviral properties. Specifically, derivatives of triazolo[4,3-b]pyridazine have shown promising activity against Hepatitis-A virus (HAV), with certain compounds significantly reducing virus count in cell culture-based assays (Shamroukh & Ali, 2008).

Antimicrobial Activity

The triazolo[4,3-b]pyridazine framework has been utilized to develop compounds with potent antimicrobial properties. Various derivatives synthesized through iodine(III)-mediated oxidative approaches have shown significant activity against a range of microbial strains, indicating the potential of these compounds as antimicrobial agents (Prakash et al., 2011).

Synthesis and Structural Analysis

The compound class encompassing N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide has been a subject of various synthetic and structural studies. Innovative synthesis pathways have been developed to create these compounds efficiently, and detailed structural analyses, including density functional theory calculations and Hirshfeld surface studies, have been conducted to understand their properties and interaction patterns (Sallam et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have biological activity, given its structural similarity to other biologically active compounds .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activity, and assessment of its safety and environmental impact. Given its structural similarity to other biologically active compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c1-12-19-20-18-11-10-15(21-23(12)18)13-6-8-14(9-7-13)22-29(27,28)17-5-3-2-4-16(17)24(25)26/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOPVQCMIYOSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.